1,4-Butanedithiol diacetate

Description

1,4-Butanedithiol (B72698) diacetate, with the chemical formula C₈H₁₄O₂S₂, is an organosulfur compound that has garnered attention for its specific applications and properties. guidechem.comnih.gov As a dithioester, it serves as a key subject in understanding the broader class of thioesters, which are vital in both synthetic and biological chemistry. wikipedia.orgiucr.org Thioesters are recognized as important acetylating agents in various chemical transformations and biochemical processes. iucr.org The study of this particular dithioacetate provides insights into the behavior of bifunctional sulfur compounds in organic reactions.

Table 1: Physicochemical Properties of 1,4-Butanedithiol Diacetate

| Property | Value |

|---|---|

| CAS Number | 6633-90-5 |

| Molecular Formula | C₈H₁₄O₂S₂ |

| Molecular Weight | 206.33 g/mol |

| Boiling Point | 284-285 °C |

| Density | 1.128 g/mL at 25 °C |

| Refractive Index | n20/D 1.5200 |

Data sourced from references guidechem.comnih.govalfa-chemistry.comchemicalbook.comchemsrc.com

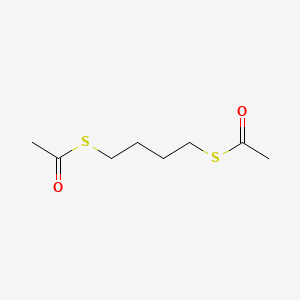

Structure

3D Structure

Properties

IUPAC Name |

S-(4-acetylsulfanylbutyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQLOUCDKZRWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCCSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984945 | |

| Record name | S,S'-Butane-1,4-diyl diethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6633-90-5 | |

| Record name | NSC51708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S,S'-Butane-1,4-diyl diethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Butanedithiol diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Butanedithiol Diacetate

Established Synthetic Pathways to 1,4-Butanedithiol (B72698) Diacetate

The traditional synthesis of thioesters, including 1,4-butanedithiol diacetate, relies on fundamental reactions in organic chemistry. These pathways are characterized by their reliability and are often employed in laboratory settings.

Thioesterification is the process of forming a thioester from a carboxylic acid or its derivative and a thiol. khanacademy.org In the context of this compound, this involves the reaction of two equivalents of an acetylating agent with one equivalent of 1,4-butanedithiol. Several general methods for thioester formation are applicable:

From Acyl Chlorides: The reaction of an acid chloride with a thiol is a common and efficient route. In this case, acetyl chloride would react with 1,4-butanedithiol, typically in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. wikipedia.org

From Acid Anhydrides: Acetic anhydride (B1165640) can also serve as the acetylating agent, reacting with 1,4-butanedithiol to yield the diacetate and acetic acid as a byproduct. wikipedia.org

From Carboxylic Acids: Direct condensation of a carboxylic acid (acetic acid) with a thiol (1,4-butanedithiol) requires a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to remove the water formed during the reaction and drive the equilibrium towards the product. wikipedia.org

The most direct synthesis starts with the precursor molecule, 1,4-butanedithiol. wikipedia.org The two thiol (-SH) groups on the butane (B89635) chain act as nucleophiles, attacking the electrophilic carbonyl carbon of an acetylating agent.

An alternative and widely used established pathway involves the S-alkylation of a thioacetate (B1230152) salt with a suitable dialkyl halide. wikipedia.orgias.ac.in For the synthesis of this compound, this involves the reaction of potassium thioacetate with 1,4-dibromobutane. chemsrc.com This method avoids the handling of the malodorous 1,4-butanedithiol directly. The reaction is typically carried out in a polar aprotic solvent. tandfonline.com Polyethylene glycol (PEG400) has also been reported as an effective catalyst for this type of transformation. researchgate.net

Table 1: Established Synthetic Routes

| Starting Materials | Reagents/Conditions | Product | Byproduct | Reference |

|---|---|---|---|---|

| 1,4-Butanedithiol, Acetyl Chloride | Pyridine (Base) | This compound | Pyridinium hydrochloride | wikipedia.org |

| 1,4-Butanedithiol, Acetic Anhydride | (Optional: Acid/Base catalyst) | This compound | Acetic acid | wikipedia.org |

| 1,4-Dibromobutane, Potassium Thioacetate | Polar Aprotic Solvent (e.g., DMF) | This compound | Potassium bromide | chemsrc.comtandfonline.com |

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry emphasizes the development of highly efficient and selective reactions, often through the use of sophisticated catalysts. These advanced approaches aim to improve yields, reduce waste, and operate under milder conditions compared to traditional methods.

Several catalytic systems have been developed for the synthesis of thioesters, which are applicable to the formation of this compound.

Ruthenium-Catalyzed Dehydrogenative Coupling: A waste-free approach involves the dehydrogenative coupling of thiols and alcohols, catalyzed by ruthenium pincer complexes. researchgate.netnih.gov This reaction couples a thiol directly with an alcohol, releasing only hydrogen gas (H₂) as a byproduct. researchgate.net This method represents a significant advancement in green chemistry for thioester synthesis.

Copper-Catalyzed C–S Coupling: Copper(I) iodide (CuI), in conjunction with ligands like 1,10-phenanthroline, can catalyze the coupling of aryl iodides with potassium thioacetate. beilstein-journals.org While often used for S-aryl thioacetates, similar principles can be applied to alkyl systems. Microwave irradiation can dramatically shorten the reaction times for these copper-catalyzed processes. beilstein-journals.org

Palladium-Catalyzed Reactions: Palladium acetate (B1210297) has been used in conjunction with a borohydride (B1222165) exchange resin to facilitate the transformation of thioacetates to thiols. tandfonline.com This system is also relevant in the synthesis of thioacetates from alkyl halides. ias.ac.in

Lanthanide and Other Metal Catalysts: Other notable catalytic systems include those based on ytterbium(III) trifluoromethanesulfonate (B1224126) for thia-Michael additions followed by S-deacetylation, and yttrium complexes for the direct thioesterification of aldehydes. researchgate.netorganic-chemistry.org

Table 2: Comparison of Catalytic Methods for Thioester Synthesis

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Ruthenium Pincer Complex | Thiol, Alcohol | Dehydrogenative coupling; H₂ is the only byproduct; Atom-economical. | researchgate.netnih.gov |

| CuI / 1,10-Phenanthroline | Alkyl Halide, Potassium Thioacetate | Low-cost catalyst; Can be accelerated by microwave irradiation. | beilstein-journals.org |

| Pd(OAc)₂ / Borohydride Resin | Alkyl Halide, Thioacetate Resin | Mild, neutral conditions; Can be performed as a one-pot synthesis. | ias.ac.intandfonline.com |

| Dy(OTf)₃ | Thioacetate, α,β-Unsaturated Carbonyl | Catalyzes sequential S-deacetylation and thia-Michael addition. | researchgate.net |

The formation of this compound proceeds through well-understood reaction mechanisms, primarily nucleophilic acyl substitution.

When using an acyl chloride or anhydride, the reaction follows a nucleophilic addition-elimination pathway. The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate which then collapses, expelling the leaving group (chloride or acetate) to yield the thioester. khanacademy.org

In acid-catalyzed thioesterification (Fischer-type), the mechanism is analogous to that of ester formation. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The thiol then attacks this activated carbon, and subsequent proton transfers and elimination of a water molecule lead to the final product. khanacademy.org

For advanced catalytic systems, the mechanisms can be more complex. The ruthenium-catalyzed dehydrogenative coupling is proposed to occur via an "outer-sphere" mechanism. researchgate.netnih.gov In this process, the thiol binds to the ruthenium center and is dehydrogenated. The resulting ruthenium-thiolate complex then facilitates the dehydrogenation of the alcohol to an aldehyde, which rapidly reacts to form the thioester, regenerating the catalyst. nih.gov

Purification and Isolation Techniques for Research Applications

Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. For a liquid compound like this compound, several standard laboratory techniques are applicable. researchgate.netresearchgate.net

Distillation: Given its reported boiling point of 284-285 °C, vacuum distillation is a suitable method for purifying this compound on a larger scale, as it allows the substance to boil at a lower, more manageable temperature, preventing potential decomposition. chemsrc.com

Column Chromatography: For smaller, research-scale quantities, silica (B1680970) gel column chromatography is a highly effective method for achieving high purity. A solvent system of appropriate polarity is used to elute the components of the reaction mixture, separating the desired product from impurities.

Extraction and Washing: A standard aqueous workup is often the first step in purification. This involves washing the organic reaction mixture with water or brine to remove water-soluble impurities and salts. If a base like pyridine is used, it can be removed by washing with a dilute acid solution (e.g., HCl).

Analytical Verification: The purity of the final product is typically verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

Chemical Reactivity and Mechanistic Investigations of 1,4 Butanedithiol Diacetate

Hydrolytic Stability and Pathways of Thioacetate (B1230152) Cleavage

The stability of the thioacetate groups in 1,4-butanedithiol (B72698) diacetate is a critical factor in its application, particularly in contexts requiring controlled deprotection to release the free dithiol. The cleavage of the thioester linkage typically occurs through hydrolysis, a process that can be catalyzed by either acid or base.

The general mechanism for thioester hydrolysis proceeds via a nucleophilic addition-elimination pathway at the carbonyl carbon. In aqueous solutions, water can act as the nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, leading to the expulsion of the thiol as the leaving group and the formation of a carboxylic acid.

Base-catalyzed hydrolysis, or saponification, is a common and efficient method for cleaving thioacetate groups. In this process, a hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate subsequently breaks down to form a carboxylate anion and a thiol. This process is generally faster than neutral or acid-catalyzed hydrolysis.

The rate of hydrolysis is dependent on the pH of the solution. Thioesters exhibit predominant acid-mediated hydrolysis at low pH and base-mediated hydrolysis at high pH. Between these extremes, a pH-independent hydrolysis mechanism can be observed.

Under basic conditions, such as treatment with potassium carbonate in methanol, the thioacetate groups of molecules analogous to 1,4-butanedithiol diacetate are readily cleaved to yield the corresponding free thiols. This deprotection strategy is frequently employed in synthetic chemistry to unmask reactive thiol functionalities when needed.

Redox Chemistry of the Thioacetate Functionality

The sulfur atoms in this compound, once deprotected to the corresponding dithiol, are susceptible to a range of redox transformations. The thioacetate group itself can also be involved in redox processes.

While the thioacetate groups themselves are relatively stable to oxidation, the deprotected form, 1,4-butanedithiol, is readily oxidized. A common oxidation product of 1,4-butanedithiol is the cyclic disulfide, 1,2-dithiane. wikipedia.org This intramolecular cyclization is favored due to the formation of a stable six-membered ring. The oxidation can be effected by a variety of oxidizing agents, including molecular oxygen, particularly in the presence of metal catalysts, or other reagents like hydrogen peroxide.

The general mechanism for thiol oxidation to a disulfide can proceed through different pathways, including a one-electron process that generates thiyl radicals which then combine, or a two-electron process that may involve intermediates like sulfenic acids. The formation of cyclic disulfides from dithiols is often entropically favored compared to intermolecular disulfide bond formation. nih.gov

In the context of polymer chemistry, the reversible nature of the thiol/disulfide redox chemistry is exploited. For instance, polymers with dithiol end-groups, obtained from the deprotection of dithioacetate precursors, can be oxidized to form disulfide-containing polymers, which can then be recycled through reduction. escholarship.org

The thioester functionality can be reduced, although this is less common than its hydrolytic cleavage. Strong reducing agents would be required to reduce the thioester to an alcohol. However, a more relevant reduction process in the context of this compound is the reductive cleavage of disulfide bonds that may form from its deprotected and subsequently oxidized dithiol form.

The reduction of the cyclic disulfide, 1,2-dithiane, back to 1,4-butanedithiol is a key reaction that highlights the reversible nature of this redox system. This reduction can be achieved using various reducing agents, such as dithiothreitol (DTT) or other phosphine-based reagents. This reversibility is a cornerstone of dynamic covalent chemistry and has implications for creating recyclable materials and in biological systems where disulfide bond formation and cleavage are crucial for protein folding and function.

Nucleophilic and Electrophilic Transformations

The thioacetate group in this compound has a distinct reactivity profile towards nucleophiles and electrophiles. The carbonyl carbon of the thioester is electrophilic and can be attacked by nucleophiles, as seen in the hydrolysis reactions.

Upon deprotection to 1,4-butanedithiol, the resulting thiol groups are highly nucleophilic. innospk.com These nucleophilic thiolate anions can participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to form thioethers. For example, alkylation with geminal dihalides can lead to the formation of 1,3-dithiepanes. wikipedia.org

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Thiol-ene Reactions: Addition across a double bond, which can proceed via a radical or nucleophilic mechanism.

The sulfur atoms in the thioacetate are also susceptible to electrophilic attack, although this is less common.

Radical Reactions Involving Thioacetate Groups

The sulfur-hydrogen bond in thiols is relatively weak and can be homolytically cleaved to form a thiyl radical. These radicals are key intermediates in thiol-ene "click" chemistry, a versatile method for polymer synthesis and modification. researchgate.net While this compound itself does not have a free thiol group, its deprotected form, 1,4-butanedithiol, can readily participate in such radical-mediated reactions.

The formation of thioesters can also proceed through radical pathways. For example, the reaction of a disulfide with pyruvate under UV light can generate a thiyl radical, which can then lead to the formation of a thioester. nih.gov This suggests that radical processes could potentially be involved in both the formation and reactions of thioacetate-containing compounds. Mechanistic studies have confirmed that hydrothiolation processes can proceed through radical intermediates in a thiol-ene reaction manifold. researchgate.net

Comparative Reactivity Studies with Related Dithiol and Oxygen Diester Systems

To better understand the chemical behavior of this compound, it is useful to compare it with its parent dithiol, 1,4-butanedithiol, and its oxygen analog, 1,4-butanediol diacetate.

| Compound | Structure | Key Reactive Group | Boiling Point (°C) | Key Reactivity Features |

| This compound | CH₃C(O)S(CH₂)₄SC(O)CH₃ | Thioester | 284-285 | Susceptible to hydrolysis to release the dithiol; electrophilic carbonyl carbon. |

| 1,4-Butanedithiol | HS(CH₂)₄SH | Thiol | 195.5 | Highly nucleophilic; readily oxidized to form a cyclic disulfide. wikipedia.org |

| 1,4-Butanediol diacetate | CH₃C(O)O(CH₂)₄OC(O)CH₃ | Ester | 230 | Less reactive towards hydrolysis than the thioester; the C-O bond is stronger than the C-S bond. |

Data sourced from multiple references.

The thioester linkage in this compound is more susceptible to nucleophilic attack, particularly hydrolysis, compared to the ester linkage in 1,4-butanediol diacetate. This is because the carbon-sulfur bond is weaker and longer than the carbon-oxygen bond, and the thiolate is a better leaving group than the alkoxide.

Compared to the free dithiol, 1,4-butanedithiol, the diacetate serves as a protected form. The thioacetate groups mask the high nucleophilicity and redox activity of the thiol groups, allowing for their controlled release under specific chemical conditions. This protection strategy is fundamental in multi-step organic syntheses where the reactivity of the thiol needs to be temporarily suppressed.

Applications of 1,4 Butanedithiol Diacetate in Advanced Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

In the realm of organic synthesis, the ability to introduce sulfur-containing moieties is critical for the construction of a wide array of functional molecules. 1,4-Butanedithiol (B72698) diacetate provides a convenient method for the introduction of a four-carbon dithiol unit, which can be used to build more complex molecular frameworks.

A significant application of 1,4-butanedithiol, generated from its diacetate precursor, is in the synthesis of sulfur-containing heterocyclic compounds. Specifically, it is a key building block for the formation of seven-membered rings known as dithiepanes. This reaction typically involves the acid-catalyzed condensation of the dithiol with aldehydes or ketones. wikipedia.org The resulting 1,3-dithiepane (B1616759) ring system is a valuable functional group in organic chemistry, often employed as a protecting group for carbonyl compounds due to its stability towards a wide range of reaction conditions. willingdoncollege.ac.in

The general reaction for the formation of a dithiepane from 1,4-butanedithiol is shown below:

R, R' = H, alkyl, aryl

This reaction is a cornerstone in the synthesis of complex molecules where the temporary masking of a carbonyl group is necessary to allow for selective reactions at other sites in the molecule. The dithiepane can be later removed under specific conditions to regenerate the original carbonyl group. willingdoncollege.ac.in While the user's prompt mentioned dioxolane derivatives, it is important to note that 1,4-butanedithiol is used to form dithioacetals (like dithiepanes), not the oxygen-containing dioxolanes.

The bifunctionality of 1,4-butanedithiol makes it an excellent candidate for the construction of larger, complex macromolecular architectures. After deacetylation, the two thiol groups can react at both ends, allowing for the formation of long chains or connection into larger networks. This property is exploited in the synthesis of various macromolecules, including certain types of dendrimers and star polymers, where it can act as a linker or branching unit in thiol-ene "click" reactions.

Application in Polymer and Materials Science

The in situ generation of 1,4-butanedithiol from its diacetate has found widespread application in polymer and materials science, where the thiol groups can participate in various polymerization and cross-linking reactions.

Thiol-ene polymerization is a powerful and versatile "click" chemistry reaction that has gained significant attention for its high efficiency, rapid reaction rates, and tolerance to a wide variety of functional groups. rsc.orgnih.gov In these systems, a dithiol, such as 1,4-butanedithiol, is reacted with a di-ene (a molecule with two carbon-carbon double bonds) in the presence of a radical initiator (often photo-initiated) to form a polythioether. scinito.ai

The use of 1,4-butanedithiol diacetate as a precursor allows for the stable formulation of the monomer mixture, with the active dithiol being generated just prior to or during the polymerization process. This approach is particularly useful in applications requiring precise control over the initiation of the polymerization.

Table 1: Examples of Thiol-Ene Polymerization Systems Utilizing Dithiols

| Dithiol Component | Ene Component | Initiation Method | Resulting Polymer | Key Properties |

|---|---|---|---|---|

| 1,4-Butanedithiol | 1,4-Butanediol divinyl ether | Photo-initiated (DMPA) | Polythioether | High conversion, rapid polymerization |

| 1,4-Butanedithiol | Diallyl phthalate | Thermal (AIBN) | Cross-linked polythioether | Thermoset material with good thermal stability |

| 1,4-Butanedithiol | Norbornene-functionalized oligomers | Photo-initiated | Segmented thermoplastic polymers | Elastomeric properties |

Data compiled from various sources on thiol-ene polymerization. core.ac.ukdoi.orgresearchgate.net

The ability of 1,4-butanedithiol to link two polymer chains together makes it an effective cross-linking agent. youtube.com In this application, a pre-existing polymer with functional groups that can react with thiols (such as alkenes, epoxides, or isocyanates) is treated with 1,4-butanedithiol generated from its diacetate. The dithiol then forms covalent bonds between the polymer chains, creating a three-dimensional network. This cross-linking process can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the material. For instance, it can be used to create hydrogels or elastomers with tailored properties. mdpi.com

There is a growing interest in the development of biodegradable polymers to address environmental concerns. Polythioesters are a class of polymers that can be designed to be biodegradable. mtak.hu 1,4-Butanedithiol, derived from its diacetate, can be used as a monomer in the synthesis of these materials. For example, it can be co-polymerized with dicarboxylic acids or their derivatives to form polythioesters. The thioester linkages in the polymer backbone are susceptible to hydrolysis, particularly in the presence of enzymes, leading to the degradation of the polymer into smaller, environmentally benign molecules. researchgate.net Research has shown that the biodegradability of these polyesters can be tuned by altering the co-monomers used in the polymerization. doaj.org

Table 2: Biodegradation of Polyesters Containing Butanediol Units

| Polymer | Enzyme Used for Degradation | Degradation Time | Extent of Degradation (% Weight Loss) |

|---|---|---|---|

| Poly(butylene succinate) (PBS) | Fusarium solani cutinase | 12 hours | ~95% |

| Poly(butylene adipate) (PBA) | Fusarium solani cutinase | 24 hours | >90% |

| Poly(butylene succinate-co-adipate) (PBSA) | Fusarium solani cutinase | 10 hours | Complete |

Data adapted from studies on the enzymatic degradation of butanediol-based polyesters. mtak.hu

Design of Comb Polymers and Branched Structures

The synthesis of polymers with complex architectures, such as comb and branched polymers, is crucial for developing materials with tailored properties. 1,4-Butanedithiol, the deprotected form of the diacetate, is a key reagent in "click chemistry," particularly in dithiol-yne polymerization, to create these sophisticated structures. acs.orgfigshare.com

In this approach, the dithiol acts as a linker or a backbone spacer between polymerizable side chains. A notable example is the synthesis of comb polymers with poly(ethylene glycol) (PEG) side chains. acs.orgfigshare.com The process is typically initiated by the photoinduced homolytic cleavage of a photoinitiator, which then generates a thiyl radical from the 1,4-butanedithiol. acs.org This radical subsequently reacts with an alkyne-functionalized side chain monomer (like propargylated PEG) in a step-growth mechanism. acs.orgfigshare.com

This method offers precise control over the polymer's architecture, including the length of the side chains and the spacing between them, by selecting different alkanedithiols and varying the molecular weight of the side-chain precursors. figshare.com Research has shown that this technique is effective in producing comb polymers of modest molecular weights (e.g., Mn = 16 kDa). acs.orgfigshare.com Interestingly, studies indicate that the primary products of these reactions are often macrocyclic comb polymers, with a smaller fraction of dithiol-terminated linear polymers. figshare.com

| Reactant Ratio (Dithiol:Alkyne) | Primary Polymer Structure | Key Observation | Reference |

|---|---|---|---|

| 0.6:1 | Alkyne-terminated | Excess of unreacted alkyne starting material was observed due to a deficiency of dithiol. | acs.org |

| 1:1 | Macrocyclic Comb Polymer | The polymer retains a terminal double bond that can lead to intramolecular cyclization. | researchgate.net |

| 1.4:1 | Thiol-terminated | An excess of the dithiol monomer in the reaction solution leads to polymers with thiol end-groups. | acs.org |

Contributions to Surface Chemistry and Nanotechnology

The ability of thiol groups to form strong bonds with the surfaces of noble metals makes this compound a valuable precursor for surface modification in nanotechnology and materials science. wikipedia.org

Upon deprotection of the acetate (B1210297) groups, 1,4-butanedithiol readily forms self-assembled monolayers (SAMs) on gold surfaces. wikipedia.org This process is driven by the strong affinity between sulfur and gold, which results in the formation of a stable, semi-covalent bond (Au-S) with a bond strength of approximately 45 kcal/mol. sigmaaldrich.com

The assembly is a spontaneous process where the dithiol molecules arrange themselves into a highly ordered, crystalline-like monolayer. sigmaaldrich.comrsc.org The two sulfur atoms in 1,4-butanedithiol allow it to act as a molecular linker, potentially bridging two gold surfaces or presenting a free thiol group for further functionalization. When forming a monolayer on a single surface, the molecules typically adopt a "standing-up" orientation to maximize van der Waals interactions between the alkyl chains, though the exact orientation can be influenced by preparation conditions. hbku.edu.qa These organized layers modify the surface properties of the gold substrate, such as its wettability and chemical reactivity.

| Substrate | Molecule | Monolayer Characteristic | Binding Mechanism | Reference |

|---|---|---|---|---|

| Gold (Au) | 1,4-Butanedithiol | Organized, crystalline-like monolayer | Chemisorption via stable Au-S bond | wikipedia.orgrsc.org |

| Gold (Au) | 1,4-Benzenedimethanethiol | Well-organized, "standing-up" molecules | Dissociative adsorption with loss of one thiol proton | hbku.edu.qapradeepresearch.org |

| Silver (Ag) | 1,4-Benzenedimethanethiol | Adsorbs flat on the surface | Dissociative adsorption with loss of two thiol protons | pradeepresearch.org |

Surface functionalization is a key strategy for tailoring the interface between a material and its environment, which is critical for applications ranging from biomaterials to electronics. mdpi.com By anchoring molecules like 1,4-butanedithiol to a surface, one can introduce new functionalities without altering the bulk properties of the material. mdpi.com

The thiol groups, exposed after deacetylation, can serve as anchor points for attaching other molecules, nanoparticles, or polymers. This allows for the creation of surfaces with specific biological activities or physical properties. For example, thiol-functionalized surfaces on bioactive glasses can be used to improve the attachment and proliferation of cells for tissue engineering applications. mdpi.com The process involves creating reactive sites on the material's surface that can covalently bind with the thiol groups, thereby permanently modifying the material's outermost layer. This approach is a versatile tool for creating advanced, multifunctional materials with high added value. mdpi.com

Catalytic Roles and Co-Catalytic Applications

While 1,4-butanedithiol and its diacetate form are extensively used as structural components in polymers and surface science, their direct roles as catalysts or co-catalysts are not widely documented in scientific literature. The reactivity of the thiol group is typically harnessed for covalent bond formation and surface anchoring rather than for catalytic turnover.

However, related compounds and derivatives are integral to catalytic processes. For instance, the production of 1,4-butanediol, a related diol, involves various catalytic hydrogenation steps. These processes utilize heterogeneous catalysts, often containing metals like palladium, rhodium, or ruthenium, to convert precursors such as 1,4-diacetoxy-2-butene or succinic acid into 1,4-butanediol. sci-hub.seresearchgate.net In these systems, the catalysis is performed by the metallic sites, and while additives or supports can modify activity, there is no clear evidence of this compound itself acting as a primary catalyst or co-catalyst. The search for direct catalytic applications of this compound remains an area with limited exploration.

Analytical Techniques for the Structural Elucidation and Quantitative Analysis of 1,4 Butanedithiol Diacetate and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the chemical structure of molecules. By interacting with electromagnetic radiation, molecules reveal characteristic fingerprints that allow for the identification of their constituent atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

For ¹H NMR, the protons in 1,4-Butanedithiol (B72698) diacetate are expected to exhibit distinct signals corresponding to their chemical environments. The protons of the two methyl groups (CH₃) in the acetate (B1210297) functions would likely appear as a singlet in the range of δ 2.0-2.5 ppm. The methylene protons (CH₂) adjacent to the sulfur atoms (S-CH₂) would be expected to resonate at a slightly downfield region, likely between δ 2.8 and 3.2 ppm, due to the deshielding effect of the sulfur atom. The inner methylene protons (CH₂-CH₂) of the butane (B89635) chain would likely appear as a multiplet around δ 1.6-1.9 ppm.

In ¹³C NMR spectroscopy, each unique carbon atom in the 1,4-Butanedithiol diacetate molecule would produce a distinct signal. The carbonyl carbons (C=O) of the acetate groups are expected to have the largest chemical shift, typically in the range of 190-200 ppm for thioesters. The methyl carbons (CH₃) of the acetate groups would likely appear at approximately δ 30 ppm. The methylene carbons attached to the sulfur atoms (S-CH₂) would be expected around δ 30-40 ppm, while the central methylene carbons (CH₂-CH₂) would resonate at a slightly lower chemical shift, estimated to be in the range of δ 25-30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (CH₃) | 2.0 - 2.5 (s) | ~30 |

| Methylene (S-CH₂) | 2.8 - 3.2 (t) | 30 - 40 |

| Methylene (CH₂-CH₂) | 1.6 - 1.9 (p) | 25 - 30 |

| Carbonyl (C=O) | - | 190 - 200 |

s = singlet, t = triplet, p = pentet

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

In the IR spectrum of this compound, a strong absorption band characteristic of the C=O stretching vibration of the thioester group is expected to be prominent, typically appearing in the range of 1680-1710 cm⁻¹. The C-S stretching vibration would likely produce a weaker absorption in the region of 600-800 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and methylene groups would be observed around 2850-3000 cm⁻¹.

Raman spectroscopy would also reveal key vibrational modes. The C=S bond, if present as a resonance structure, would give a strong Raman signal. The S-S stretching vibration, which could be present in derivatives or degradation products, typically appears in the 480-550 cm⁻¹ region. The C-S stretching vibration is also readily observed in Raman spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Thioesters typically exhibit a weak n → π* transition in the UV region. For this compound, an absorption maximum (λmax) would be expected in the range of 230-240 nm, corresponding to this transition within the thioester chromophore. The intensity of this absorption is generally low.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions.

Electron Ionization (EI) Mass Spectrometry

Common fragmentation pathways for thioesters include the cleavage of the C-S and C-C bonds. Key fragment ions for this compound would be expected from the loss of an acetyl group (CH₃CO•, m/z 43), leading to a fragment at m/z 163. Cleavage of the S-C(O) bond could result in an ion at m/z 75 (CH₃COS⁺). Fragmentation of the butane chain would also produce a series of characteristic ions.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺, with minimal fragmentation. This is particularly useful for determining the molecular weight of the compound.

For this compound, predicted ESI-MS data suggests the observation of several adduct ions.

Table 2: Predicted m/z Values for Adducts of this compound in ESI-MS

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 207.05080 |

| [M+Na]⁺ | 229.03274 |

| [M+K]⁺ | 245.00668 |

| [M+NH₄]⁺ | 224.07734 |

Data sourced from PubChem. nih.gov

By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation of a selected precursor ion (e.g., [M+H]⁺) can be induced to obtain structural information. This would provide a more detailed understanding of the molecule's connectivity and fragmentation pathways under milder conditions than EI.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of non-volatile molecules, including polymers and self-assembled monolayers (SAMs) derived from 1,4-butanedithiol. While direct analysis of the volatile diacetate is less common, MALDI-TOF is invaluable for analyzing the macromolecules and surface structures it helps to create after deprotection to the reactive dithiol.

A primary application of MALDI-TOF MS is in the characterization of polymers. sigmaaldrich.com It is a soft ionization technique that allows for the analysis of large polymer chains without significant fragmentation, providing information on molecular weight distribution (e.g., number-average molecular weight, Mn, and weight-average molecular weight, Mw), dispersity (Đ), and the identity of repeating units. sigmaaldrich.comnih.gov Crucially for derivatives of 1,4-butanedithiol, MALDI-TOF MS is highly effective in confirming the identity and fidelity of polymer end-groups. sigmaaldrich.com This is vital for verifying the successful incorporation of the dithiol into a polymer backbone or as a functional end-group after a conjugation reaction. sigmaaldrich.comjove.com

The analysis of thiol-containing polymers by MALDI-TOF MS presents a unique challenge and opportunity related to the reactivity of the thiol group. Thiol-containing polymer chain-ends can undergo oxidation during sample preparation, particularly when using solvents like tetrahydrofuran (THF) that may contain peroxides. researchgate.netnih.gov This can lead to the formation of various oxidation products, such as disulfide bonds between polymer chains or sulfonic acid end-groups. researchgate.netnih.gov While this can complicate spectra, it can also be used advantageously. Performing analyses in intentionally oxidizing conditions can help to confirm the presence of thiol end-groups indirectly, as the resulting sulfonic acid-terminated chains are often more sensitively detected in the negative ion mode due to the low pKa of sulfonic acids. researchgate.netnih.gov

Another significant application is in the study of self-assembled monolayers (SAMs). 1,4-Butanedithiol is known to form SAMs on gold surfaces. rsc.orgwikipedia.org MALDI-TOF MS can be used to characterize these surfaces, a technique sometimes referred to as SAMDI (Self-Assembled Monolayers for Desorption-Ionization). nih.gov The analysis typically reveals the molecular composition of the monolayer. It has been proposed that the matrix solution used in MALDI dissolves the alkanethiolate molecules from the SAM, leading to the formation of disulfide species in the solution, which are then co-crystallized with the matrix and detected by the mass spectrometer. nih.gov

Table 1: Applications of MALDI-TOF MS in the Analysis of Thiol-Containing Materials

| Application Area | Information Obtained | Key Considerations |

|---|---|---|

| Polymer Characterization | Molecular weight distribution (Mn, Mw), Dispersity (Đ), End-group identity and fidelity. sigmaaldrich.comnih.gov | Soft ionization preserves polymer structure. sigmaaldrich.com |

| Thiol-Functional Polymers | Confirmation of thiol presence via controlled oxidation to disulfides or sulfonic acids. researchgate.netnih.gov | Thiol oxidation can be a challenge but also a diagnostic tool. researchgate.net |

| Self-Assembled Monolayers (SAMs) | Molecular composition of the surface layer, often detecting disulfide species. nih.govnih.gov | The matrix can interact with and dissolve molecules from the SAM. nih.gov |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from reactants, byproducts, and its derivatives. High-performance liquid chromatography and gas chromatography are the two most prominent techniques used for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of compounds in a mixture based on their differential partitioning between a stationary phase and a mobile phase. pharmaguideline.com For the analysis of this compound and its corresponding free thiol, reversed-phase HPLC (RP-HPLC) is typically employed.

The direct analysis of this compound by HPLC with a UV detector is possible, although the ester carbonyl groups provide a relatively weak chromophore, leading to low sensitivity. A more common and sensitive approach involves the analysis of the free thiol, 1,4-butanedithiol, which is obtained after deprotection (hydrolysis) of the diacetate. Since simple thiols lack a strong native chromophore for sensitive UV detection, a pre-column derivatization step is often necessary. nih.govnih.gov This involves reacting the thiol groups with a reagent that attaches a strongly UV-absorbing moiety to the molecule.

One of the most widely used derivatizing agents for thiols is 5,5'-dithiobis(2-nitrobenzoic acid), known as DTNB or Ellman's reagent. nih.govnih.gov The reaction of a thiol (R-SH) with DTNB produces a mixed disulfide (R-S-TNB) and releases one equivalent of 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance. nih.gov By quantifying the resulting mixed disulfide adduct via HPLC-UV, the original amount of the thiol can be determined. nih.gov Other derivatizing agents, such as 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) or ethyl propiolate, which form stable, UV-absorbing derivatives, are also utilized. researchgate.netsemanticscholar.org

The process of sample preparation is critical, as thiols are highly susceptible to oxidation, which can lead to an underestimation of the reduced thiol concentration. nih.gov

Table 2: HPLC-UV Derivatization Reagents for Thiol Analysis

| Derivatization Reagent | Abbreviation | Principle of Detection |

|---|---|---|

| 5,5'-dithiobis(2-nitrobenzoic acid) | DTNB | Forms a mixed disulfide adduct and releases TNB, a strong chromophore. nih.govnih.gov |

| 2-chloro-1-methylquinolinium tetrafluoroborate | CMQT | Forms a stable S-quinolinium derivative with strong UV absorbance. researchgate.net |

| Ethyl Propiolate | EP | Reacts with thiols to form a UV-absorbing thioacrylate derivative. semanticscholar.org |

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. nist.govnist.gov In GC, the sample is vaporized and injected into a column, where components are separated based on their boiling points and interactions with the stationary phase. Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

The NIST (National Institute of Standards and Technology) Chemistry WebBook confirms the availability of gas chromatography data for 1,4-butanediol diacetate, indicating its suitability for this analytical method. nist.govnist.gov GC can be used to determine the purity of a sample of this compound and to quantify it in mixtures.

GC is also highly effective for analyzing volatile sulfur compounds (VSCs), including the deacetylated form, 1,4-butanedithiol. nih.govresearchgate.net The analysis of VSCs is often challenging due to their reactivity and low concentrations in some samples, but methods using preconcentration techniques like solid-phase microextraction (SPME) followed by GC-MS have been developed for sensitive detection. nih.govrsc.org These methods allow for the simultaneous determination of various VSCs. researchgate.net For instance, a method using a Carboxen-polydimethylsiloxane SPME fiber can achieve detection limits in the parts-per-trillion (ppt) range for some sulfur compounds. rsc.org The use of a capillary column, such as a Supelcowax-10, with an FID has been successfully applied to determine the related compound 1,4-butanediol in biological samples. nih.gov

Table 3: GC Methods for Analysis of this compound and Related Compounds

| Analyte | Method | Detector | Key Features |

|---|---|---|---|

| 1,4-Butanediol diacetate | Gas Chromatography | FID, MS | Suitable for direct analysis of the volatile ester. nist.govnist.gov |

| 1,4-Butanedithiol (VSC) | SPME-GC-MS | MS | High sensitivity for trace analysis of the free thiol. nih.govresearchgate.net |

| 1,4-Butanediol | Capillary GC | FID | Established method for the parent diol. nih.gov |

Other Advanced Analytical Methodologies (e.g., Differential Scanning Calorimetry for polymer matrices)

When 1,4-butanedithiol (derived from its diacetate precursor) is used as a monomer or crosslinker to create polymer networks, such as in thiol-ene polymerizations, other analytical techniques are required to characterize the bulk properties of the resulting material. Differential Scanning Calorimetry (DSC) is a premier thermal analysis technique for this purpose. eag.com

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.denetzsch.com This allows for the investigation of thermal transitions in polymers. hu-berlin.de Key properties that can be determined by DSC include:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. eag.com This is observed as a step change in the heat flow signal. The Tg is critical for defining the upper use temperature of a material. eag.com

Melting Temperature (Tm) and Enthalpy of Fusion: For semi-crystalline polymers, the Tm is the peak temperature of the endothermic melting event. hu-berlin.de The area under the peak corresponds to the heat of fusion, which can be used to estimate the degree of crystallinity. eag.com

Crystallization Temperature (Tc) and Enthalpy of Crystallization: Upon cooling from the melt, the exothermic crystallization peak provides information about the temperature and energy of crystallization. netzsch.com

Curing Reactions: DSC can monitor the exothermic heat flow associated with crosslinking (curing) reactions, allowing for the determination of the degree of cure and the study of reaction kinetics. eag.com

Table 4: Polymer Properties Determined by Differential Scanning Calorimetry (DSC)

| Thermal Property | Description | Significance for Thiol-Ene Polymers |

|---|---|---|

| Glass Transition (Tg) | Transition from glassy to rubbery state. eag.com | Indicates the material's operational temperature range and is influenced by crosslink density. researchgate.net |

| Melting Point (Tm) | Transition from crystalline solid to liquid. hu-berlin.de | Characterizes semi-crystalline domains within the polymer network. |

| Crystallization (Tc) | Formation of ordered crystalline structures from the melt. netzsch.com | Provides insight into processing conditions and final morphology. |

| Reaction Enthalpy (Curing) | Heat released during crosslinking reactions. eag.com | Used to study curing kinetics and determine the degree of cure. |

Theoretical and Computational Studies on 1,4 Butanedithiol Diacetate

Density Functional Theory (DFT) Calculations for Molecular Properties and Interactions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Although specific DFT studies on 1,4-butanedithiol (B72698) diacetate are not readily found, extensive research has been conducted on 1,4-butanedithiol radicals (BDTR), which provides crucial information on the behavior of the butanedithiol backbone when interacting with surfaces.

The interaction of dithiol-based molecules with metal surfaces is a key area of interest for applications in molecular electronics and nanotechnology. DFT calculations have been employed to understand the adsorption of 1,4-butanedithiol radicals on gold surfaces, such as Au(111) and Au(100).

Research indicates that on the unreconstructed Au(100) surface, the dissociation of 1,4-butanedithiol molecules into chemisorbed butanedithiol radicals and gaseous H₂ is energetically favorable. aps.org In these adsorbed states, the alkane chain of the BDTR typically lies roughly parallel to the gold surface, allowing both sulfur atoms to form bonds with the substrate. aps.org For the ground-state configuration on Au(111), the two sulfur atoms of the radical tend to occupy an fcc hollow and a bridge-fcc hollow position. aps.org

The binding energy of the 1,4-butanedithiol radical on the Au(111) surface is sensitive to the surface coverage. As the coverage decreases, the bond strength between the radical and the surface increases significantly. aps.org DFT calculations have quantified these binding energies for different surface unit cells, as detailed in the table below.

| Surface Unit Cell | Binding Energy (Eb) in eV |

|---|---|

| (4x3) | -3.26 |

| (4x4) | -3.45 |

Disclaimer: The data presented pertains to 1,4-butanedithiol radicals, not 1,4-butanedithiol diacetate.

Understanding the surface diffusion of adsorbed molecules is vital for predicting the formation and stability of self-assembled monolayers. DFT-based studies have elucidated the complex diffusion mechanism of 1,4-butanedithiol radicals on a Au(100) surface. The presence of two S-Au bonds creates a multi-valley potential energy surface, leading to a "walking-like" motion where the sulfur atoms cross bridge sites of the gold surface one after the other.

The calculations identified distinct energy barriers for different types of movement. The lowest energy barrier for the translational movement of the radical was found to be lower than the barrier for rotation, which has implications for the correlation of subsequent diffusive steps.

| Diffusion Process | Energy Barrier (eV) |

|---|---|

| Translation | 0.35 |

| Rotation | 0.43 |

Disclaimer: The data presented pertains to 1,4-butanedithiol radicals, not this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are scarce, extensive simulations have been performed on alkanethiol and dithiol self-assembled monolayers (SAMs) on gold surfaces, which offer valuable insights into the likely behavior of the diacetate derivative in similar environments. pusan.ac.kruw.edu.placs.org

These simulations model the interactions between the individual molecules and between the molecules and the substrate to predict the structural and dynamic properties of the monolayer. Key findings from MD simulations of related alkanethiol SAMs include:

Structural Organization : At sufficient surface coverage, alkanethiol chains organize into ordered structures. The tilt angle of the alkyl chains with respect to the surface normal is a critical parameter that depends on chain length, temperature, and the nature of the headgroup. acs.orgresearchgate.net

Temperature Effects : MD simulations show a strong dependence of the monolayer structure on temperature. For instance, for 13-carbon alkanethiols, an increase in temperature can lead to a transition from an ordered phase with a significant collective tilt to a disordered phase characterized by more flexible tilt directions. researchgate.net

SAM Formation Dynamics : Simulations have been used to model the growth of SAMs from a droplet of alkanethiol molecules. These studies reveal that the packing of the sulfur headgroups precedes the alignment and ordering of the alkyl chains. pusan.ac.kr Two primary mechanisms for SAM growth have been identified: molecules penetrating existing SAM islands and molecules diffusing to the periphery before attaching. pusan.ac.kr

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions, including the structures of transition states and the associated energy barriers. While no specific studies on the reaction mechanisms of this compound were identified in the reviewed literature, research on other dithiols provides a picture of the types of reactions that can be computationally investigated.

For example, DFT calculations have been used to study the mechanism of nucleophilic addition of ethane-1,2-dithiol to various organic molecules. researchgate.netresearchgate.net These studies detail the reaction pathways, often involving base-catalyzed deprotonation of the thiol group, followed by nucleophilic attack and subsequent intramolecular cyclization. researchgate.net Such computational approaches could, in principle, be applied to investigate reactions involving this compound, such as its hydrolysis to 1,4-butanedithiol or its reactions at the sulfur atoms.

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and other structure-reactivity relationship studies use computational models to predict the biological activity or chemical reactivity of compounds based on their molecular structure. researchgate.net These models rely on calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with observed activities.

No specific QSAR or structure-reactivity prediction models for this compound have been reported in the literature reviewed. However, QSAR studies have been successfully applied to other classes of sulfur-containing compounds, such as 1,2-dithiole-3-thione derivatives, to predict their detoxication properties. nih.govdergipark.org.tr In these studies, descriptors like partial charges on atoms, dipole moment, polarizability, and HOMO-LUMO energies are used to build regression models that can predict biological activity. dergipark.org.tr Similar methodologies could be employed to develop predictive models for the reactivity or potential biological effects of this compound and its analogues, should experimental data become available.

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry for Synthesis and Application

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. researchgate.netresearchgate.net Future research on 1,4-butanedithiol (B72698) diacetate is expected to focus on developing more sustainable synthetic routes. This includes the exploration of biocatalytic methods, the use of renewable starting materials, and the design of processes that maximize atom economy.

One promising avenue is the development of one-pot catalytic syntheses. For instance, research into the synthesis of related diols has demonstrated the effectiveness of tandem catalytic processes that can achieve high yields under relatively mild conditions. researchgate.net Applying similar methodologies to the production of 1,4-butanedithiol diacetate could significantly reduce waste and energy consumption. The use of environmentally benign solvents and reusable catalysts will also be a key area of investigation.

In terms of applications, green chemistry principles will drive the use of this compound as a building block in the creation of biodegradable polymers. Its parent compound, 1,4-butanedithiol, is already utilized in the formation of sulfur-containing polyesters and polyurethanes, many of which are derived from non-petroleum sources and are considered biodegradable. wikipedia.org Future work will likely focus on optimizing the incorporation of the diacetate form into such polymers to enhance their properties and environmental compatibility.

Exploration of Novel Derivatives and Functionalized Analogs (e.g., Deuterated Analogs)

The functionalization of this compound opens up a vast chemical space for the creation of novel molecules with specific properties. A significant area of emerging research is the synthesis and application of isotopically labeled analogs, such as deuterated this compound. Deuterated compounds are invaluable tools in mechanistic studies of chemical reactions and in metabolic research, serving as tracers that can be monitored without altering the chemical reactivity of the molecule. The availability of deuterated analogs, such as 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4, highlights the growing interest in such specialized chemical tools. scbt.com

Beyond deuteration, the exploration of other functionalized derivatives could lead to compounds with enhanced thermal stability, altered solubility, or novel reactive handles for further chemical modification. These derivatives could find applications in areas ranging from medicinal chemistry to materials science. The ability to precisely tune the molecular architecture will be crucial for developing next-generation compounds based on the this compound scaffold.

Advanced Materials Development Incorporating this compound

The unique properties of sulfur-containing compounds make them attractive for the development of advanced materials. 1,4-Butanedithiol is known to form self-assembled monolayers on gold surfaces, a property that is fundamental to the field of nanotechnology and surface science. wikipedia.org Future research will likely explore the use of this compound as a precursor for creating functionalized surfaces and nanoparticles. The diacetate group can serve as a protecting group for the thiol moieties, allowing for controlled deposition and subsequent deprotection to reveal the reactive thiol groups.

Furthermore, the incorporation of this compound into polymer backbones can impart unique optical and electronic properties. Thiol-ene click chemistry, a highly efficient and versatile reaction, can be utilized to create crosslinked networks and functional polymers. Research in this area could lead to the development of novel adhesives, coatings, and optical materials. The application of 1,4-butanedithiol in modifying hydroxyapatite nanoparticles for improved cell attachment on bone grafts also points to the potential for its diacetate derivative in the field of biomaterials and regenerative medicine.

Interdisciplinary Research with Related Fields

The future of chemical research is inherently interdisciplinary. The versatile nature of this compound makes it an ideal candidate for collaborative research across various scientific domains. In the field of materials science, its use in designing polymer architectures can lead to new materials with tailored mechanical and thermal properties.

Collaboration with biomedical engineers could lead to the development of novel biocompatible materials for drug delivery systems and tissue engineering scaffolds. The ability to functionalize surfaces with this molecule could be of interest to researchers in electronics for the development of new sensors and molecular electronic devices. Furthermore, its role as a synthesis intermediate will continue to be relevant in organic chemistry, providing a platform for the creation of complex molecules with potential applications in pharmaceuticals and agrochemicals. The convergence of chemistry, biology, and engineering will be essential to fully realize the potential of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 1,4-Butanedithiol diacetate, and how are purity and yield maximized?

this compound is typically synthesized via esterification of 1,4-butanedithiol with acetic anhydride under acidic or basic catalysis. A common method involves refluxing equimolar amounts of 1,4-butanedithiol and acetic anhydride in the presence of catalytic sulfuric acid at 80–100°C for 4–6 hours . Purification is achieved through vacuum distillation (boiling point: ~229°C at 760 torr) or column chromatography using silica gel and a hexane/ethyl acetate gradient . Yield optimization (>90%) requires strict control of stoichiometry, reaction time, and removal of water (via molecular sieves) to prevent hydrolysis of the diacetate product .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key characterization methods include:

- NMR spectroscopy : and NMR confirm esterification (e.g., acetyl proton signals at δ 2.0–2.1 ppm and carbonyl carbons at ~170 ppm) .

- Mass spectrometry : Molecular ion peaks at m/z 258.27 (CHOS) validate molecular weight .

- Thermal analysis : Differential scanning calorimetry (DSC) reveals melting points at 34–36°C and decomposition temperatures >200°C .

- Solubility testing : Solubility in organic solvents (e.g., 13 g/L in water at 25°C) guides solvent selection for reactions .

Advanced Research Questions

Q. What reaction mechanisms govern the isomerization and hydrolysis of this compound, and how do catalysts influence these processes?

this compound undergoes isomerization via Grubbs G2 or Hoveyda-Grubbs HG2 catalysts, which facilitate rapid double-bond rearrangement at 40–60°C with >92% yield . Hydrolysis occurs under acidic (HCl) or basic (NaOH) conditions, producing 1,4-butanedithiol and acetic acid. Kinetic studies show pseudo-first-order behavior, with rate constants dependent on pH and temperature (e.g., in 1M HCl at 25°C) . Computational modeling (DFT) of transition states can predict regioselectivity in these reactions .

Q. How does this compound interact with biomolecules, and what implications does this have for biomedical applications?

In vitro studies demonstrate that the diacetate derivative can inhibit enzymes involved in nucleic acid metabolism, such as DNA polymerases, by binding to active-site thiol groups (IC = 12–18 µM) . In biomedical engineering, its thiol groups enhance cell adhesion on hydroxyapatite-modified bone grafts by forming disulfide bridges with extracellular matrix proteins . Stability in physiological conditions (pH 7.4, 37°C) is critical; degradation rates increase by 30% in the presence of glutathione, suggesting redox-sensitive release mechanisms .

Q. What analytical challenges arise in detecting trace impurities or degradation products of this compound?

Common impurities include residual 1,4-butanedithiol (<0.5%) and acetic acid byproducts. Advanced techniques are required for detection:

- GC-MS : Quantifies volatile impurities (detection limit: 0.01 ppm) using polar columns (e.g., PEG-20M) and Kovats retention indices (~1574) .

- HPLC-UV : Monitors hydrolysis products (e.g., 1,4-butanedithiol) with a C18 column and 210 nm detection .

- FTIR : Identifies acetyl group oxidation products (e.g., carbonyl stretching at 1740 cm) .

Data Contradictions and Resolution

- Synthetic yield variability : Some reports cite 85–90% yields , while others achieve >95% . Discrepancies may arise from differences in catalyst purity or reaction scale.

- Thermal stability : Decomposition temperatures range from 200°C to 230°C , likely due to variations in DSC heating rates or sample preparation.

Methodological Recommendations

- Storage : Store at 2–8°C in inert atmospheres to prevent oxidation .

- Handling : Use Schlenk techniques for air-sensitive reactions involving thiol groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.